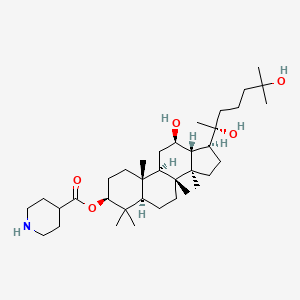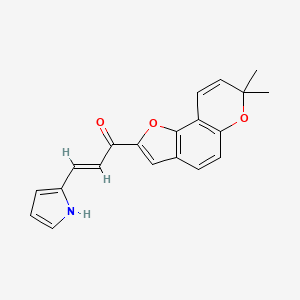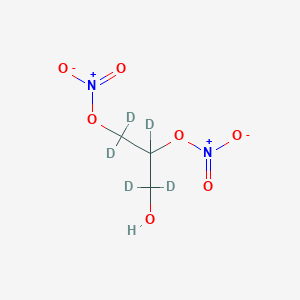
1,2-Dinitroglycerin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dinitroglycerin-d5, also known as 3-Hydroxypropane-1,2-diyl-1,1,2,3,3-d5 dinitrate, is a deuterium-labeled derivative of 1,2-Dinitroglycerin. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C3HD5N2O7, and it has a molecular weight of 187.12 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dinitroglycerin-d5 can be synthesized through the nitration of glycerol-d5. The process involves the reaction of glycerol-d5 with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dinitroglycerin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro, amino, and substituted derivatives of this compound .
Applications De Recherche Scientifique
1,2-Dinitroglycerin-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to trace the fate of nitroglycerin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of nitroglycerin.
Industry: Applied in the development of explosives and propellants due to its energetic properties
Mécanisme D'action
The mechanism of action of 1,2-Dinitroglycerin-d5 is similar to that of nitroglycerin. It acts as a vasodilator by releasing nitric oxide (NO) upon metabolism. Nitric oxide activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and vasodilation. The primary molecular targets are the smooth muscle cells in blood vessels .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dinitroglycerin: The non-deuterated form of 1,2-Dinitroglycerin-d5.
1,3-Dinitroglycerin: An isomer of 1,2-Dinitroglycerin with the nitro groups on different carbon atoms.
1-Mononitroglycerin: A mono-nitrated derivative of glycerol.
2-Mononitroglycerin: Another mono-nitrated derivative of glycerol
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it useful in tracing studies and analytical applications. The deuterium labeling provides distinct mass spectrometric signatures, aiding in the accurate quantification and analysis of metabolic pathways .
Propriétés
Formule moléculaire |
C3H6N2O7 |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
(1,1,2,3,3-pentadeuterio-1-hydroxy-3-nitrooxypropan-2-yl) nitrate |
InChI |
InChI=1S/C3H6N2O7/c6-1-3(12-5(9)10)2-11-4(7)8/h3,6H,1-2H2/i1D2,2D2,3D |
Clé InChI |
GFVHBTOOPNJKLV-UXXIZXEISA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])O[N+](=O)[O-])O[N+](=O)[O-])O |
SMILES canonique |
C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


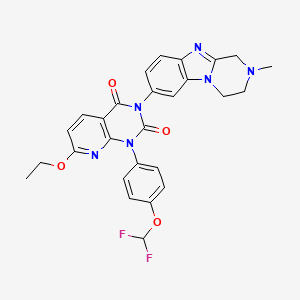
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)
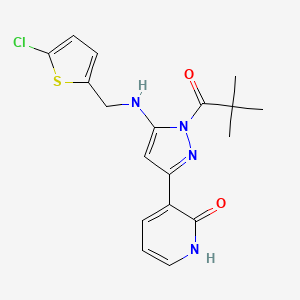
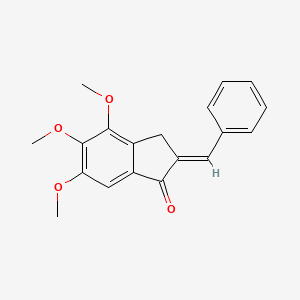
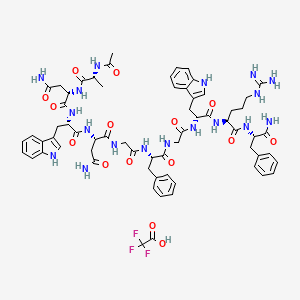
![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)
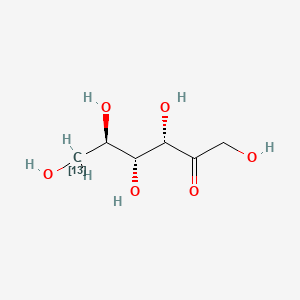


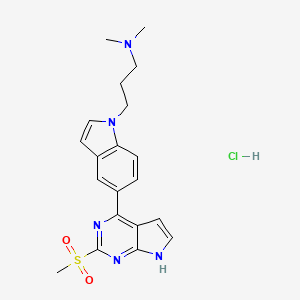
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
